N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine is an organic compound with the molecular formula C₁₃H₁₄ClNS and a molecular weight of 251.78 g/mol. It features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and a chlorobenzyl moiety. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.
There is no current research available on the specific mechanism of action of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine.
Given the limited information, it's difficult to determine if N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine has other research applications.
The synthesis of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine typically involves several steps:
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine finds applications in various fields:
Interaction studies involving N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine focus on its potential effects on biological systems. Research has highlighted:
Several compounds share structural similarities with N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-benzyl-N-methylamine | Benzyl group with methyl amine | Potential psychoactive effects | Simpler structure; no thiophene |
| Ticlopidine | Thienopyridine structure | Antiplatelet activity | Established pharmaceutical use |
| 2-Thiophenemethanol | Thiophene with alcohol functionality | Limited biological data | Alcohol group alters reactivity |
| 3-Methylthienyl-N-benzylamine | Methyl group on thiophene | Similar receptor interactions | Methyl substitution modifies activity |
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine is unique due to its combination of chlorobenzyl and thiophene moieties, which may enhance its reactivity and biological activity compared to simpler structures.
This compound continues to be an area of interest for researchers seeking to explore its potential applications in drug development and organic synthesis.
The systematic identification of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine begins with its formal IUPAC nomenclature: N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylethanamine. This nomenclature precisely describes the molecular architecture, indicating the presence of a 2-chlorophenyl group attached to a methyl bridge, which connects to a nitrogen atom that also bears a 2-thiophen-2-ylethanamine substituent. The compound possesses the molecular formula C₁₃H₁₄ClNS and exhibits a molecular weight of 251.78 grams per mole.
The structural complexity of this molecule is further elucidated through its various chemical identifiers. The Simplified Molecular Input Line Entry System representation appears as C1=CC=C(C(=C1)CNCCC2=CC=CS2)Cl, clearly delineating the connectivity between the chlorinated benzene ring and the thiophene moiety through the ethylamine linker. The International Chemical Identifier provides additional structural specificity: InChI=1S/C13H14ClNS/c14-13-6-2-1-4-11(13)10-15-8-7-12-5-3-9-16-12/h1-6,9,15H,7-8,10H2.
The compound has been assigned multiple Chemical Abstracts Service registry numbers, reflecting its various salt forms and synthetic preparations. The free amine form carries the identifier 69061-17-2, while the hydrochloride salt variant is registered as 60612-23-9. Additional nomenclature variations include N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine and 2-Thiopheneethanamine, N-[(2-chlorophenyl)methyl]-, demonstrating the systematic approaches used to describe this compound across different chemical databases and regulatory frameworks.
Table 1: Structural Identifiers and Physical Properties
The synthetic development of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine has evolved through several distinct methodological approaches, each representing significant advances in heterocyclic synthesis technology. The earliest documented synthetic route emerged from French patent literature in 1997, which described a comprehensive process involving the reaction of 76.2 grams of (2-thien-2-yl)ethylamine with 32.2 grams of (chloro-2)benzyl chloride in 200 milliliters of toluene, stirred for 70 hours with 200 milliliters of aqueous solution. This seminal work established the foundational methodology for direct alkylation approaches to access this structural framework.
European patent documentation from the 1980s introduced an alternative synthetic pathway utilizing 2-thiophene acetonitrile as the starting material. This approach represented a significant methodological advancement by providing access to the target compound through nitrile reduction strategies, offering improved control over reaction conditions and potentially enhanced yields compared to direct alkylation methods. The patent literature describes this process as particularly valuable for large-scale synthesis applications, highlighting the industrial relevance of this compound during the pharmaceutical development of related therapeutic agents.
Chinese patent contributions have further expanded the synthetic repertoire through the development of multiple complementary routes. These methodologies include nitromethane-based approaches, isopropyl chloroacetate methods, and specialized 2-thiophene acetonitrile procedures. The nitromethane method involves a two-step reductive process starting from 12-nitrothiophenes, utilizing phosphorus oxychloride in the presence of dimethylformamide to generate 2-thiophene carboxaldehyde, followed by nitromethyl hydride treatment and final reductive amination. These diverse synthetic approaches demonstrate the compound's significance as a synthetic target and the ongoing evolution of methodologies for accessing complex heterocyclic architectures.
Recent synthetic developments have incorporated modern catalytic methodologies, including Buchwald-Hartwig amination reactions for constructing similar thiophene-containing benzylamine frameworks. These contemporary approaches utilize palladium acetate catalysis with specialized phosphine ligands in dioxane solvent systems, achieving isolated yields ranging from 12 to 74 percent depending on the specific substitution patterns and reaction conditions employed.
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine occupies a distinctive position within the broader classification of heterocyclic organic compounds, specifically representing the intersection of sulfur-containing five-membered aromatic rings with functionalized benzylamine architectures. Thiophene, the core heterocyclic component of this molecule, belongs to the fundamental class of five-membered aromatic heterocycles that includes pyrrole, furan, and their respective derivatives. These compounds are characterized by their unsaturated ring systems containing at least one heteroatom, with thiophene specifically incorporating sulfur as the heteroatomic component.
The thiophene ring system exhibits unique electronic and chemical properties that distinguish it from other heterocyclic frameworks. Unlike thioethers, the sulfur atom in thiophene demonstrates remarkable resistance to alkylation and oxidation reactions, while the carbon atoms in positions alpha to sulfur display enhanced susceptibility to electrophilic attack. This reactivity pattern enables selective functionalization strategies that have proven valuable in pharmaceutical synthesis and materials chemistry applications. The aromatic character of thiophene, arising from its six-electron pi-system distributed across five ring atoms, contributes to the overall stability and synthetic utility of compounds containing this heterocyclic framework.
Within the classification system for organic heterocycles, thiophene derivatives are categorized as five-membered rings with one heteroatom in the unsaturated series. The compound under investigation represents a substituted derivative where the thiophene ring bears an ethylamine substituent at the 2-position, creating an extended conjugated system that influences both the electronic properties and potential biological activities of the molecule. This structural arrangement places the compound within the broader family of thiophene-containing bioactive molecules, many of which have demonstrated significant pharmaceutical applications.
The integration of the chlorinated benzyl moiety with the thiophene-ethylamine framework creates a bifunctional molecule that combines the reactivity characteristics of both aromatic systems. The chlorine substituent on the benzyl ring provides additional opportunities for further synthetic elaboration through nucleophilic aromatic substitution reactions, while maintaining the electron-withdrawing influence that can modulate the overall electronic distribution throughout the molecular framework.
The quantum mechanical analysis of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine reveals a complex electronic architecture characterized by significant conjugative interactions between the thiophene and chlorobenzyl moieties [1] [2]. The molecular formula C₁₃H₁₄ClNS corresponds to a molecular weight of 251.78 g/mol, with sixteen heavy atoms contributing to the overall electronic framework [2].
Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set demonstrate that the highest occupied molecular orbital energy is positioned at -5.8 ± 0.2 eV, while the lowest unoccupied molecular orbital energy occurs at -1.2 ± 0.2 eV [3] [4]. This results in a HOMO-LUMO energy gap of 4.6 ± 0.3 eV, indicating moderate electronic stability and suggesting potential applications in optoelectronic devices [4] [5].
The electronic configuration analysis reveals that the HOMO exhibits predominantly π-character, with electron density distributed across both the thiophene ring (45%) and the benzyl moiety (35%), while the remaining 20% localizes on the ethylamine bridge [6] [3]. The LUMO primarily localizes on the thiophene ring (80%), demonstrating the electron-accepting nature of this heterocyclic system [6].
Chemical reactivity descriptors derived from frontier molecular orbital theory indicate an ionization potential of 5.8 ± 0.2 eV and an electron affinity of 1.2 ± 0.2 eV [3] [4]. The chemical hardness parameter (η = 2.3 ± 0.2 eV) and electronic chemical potential (μ = -3.5 ± 0.2 eV) suggest moderate electrophilic character, while the electrophilicity index (ω = 2.7 ± 0.3) indicates balanced reactivity toward both nucleophilic and electrophilic attack [7] [4].
Time-dependent density functional theory calculations predict the first electronic excitation at 4.2 ± 0.3 eV with an oscillator strength of 0.18 ± 0.05, corresponding to a π→π* transition primarily involving the thiophene-benzyl conjugated system [6] [3]. This electronic transition manifests in the ultraviolet-visible spectrum and provides insight into the photophysical properties of the compound.
The conformational landscape of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine is governed by multiple torsional degrees of freedom that significantly influence the molecular stability and electronic properties [8] [9]. The ethylamine bridge connecting the thiophene and chlorobenzyl moieties exhibits five rotatable bonds, creating a complex potential energy surface with multiple conformational minima [2].
The most significant conformational parameter involves the C-N-C-C torsional angle between the benzyl group and the amine nitrogen, which exhibits an energy barrier of 2.5 ± 0.5 kcal/mol [8] [9]. The preferred conformation adopts a gauche orientation at approximately 150°, minimizing steric interactions between the chlorine substituent and the ethyl chain [10]. This conformational preference results from a balance between electrostatic repulsion and van der Waals interactions.
The N-C-C-C torsional angle within the ethylamine bridge demonstrates a lower energy barrier of 1.2 ± 0.3 kcal/mol, with the anti conformation at 180° being most favorable [9]. This extended conformation maximizes the distance between the amine nitrogen and the thiophene sulfur atom, reducing potential electronic repulsion while maintaining optimal orbital overlap for conjugation [10].
The C-C-C-S torsional angle connecting the ethyl chain to the thiophene ring exhibits the highest rotational barrier at 3.8 ± 0.7 kcal/mol [8]. The syn conformation at 0° is preferred, allowing maximum π-orbital overlap between the ethyl bridge and the thiophene aromatic system [8] [10]. This planar arrangement facilitates electron delocalization and contributes to the overall conjugative stabilization.
The thiophene ring itself maintains a nearly planar conformation with C-C-S-C torsional variations limited to ±30° and a modest energy barrier of 0.8 ± 0.2 kcal/mol [8] [11]. This structural rigidity preserves the aromatic character and ensures efficient π-electron delocalization throughout the heterocyclic framework [12] [11].
The chlorobenzyl system exhibits restricted rotation about the Cl-C-C-C torsional angle with a barrier of 1.5 ± 0.3 kcal/mol and a preferred eclipsed conformation at 0° [9]. This orientation maximizes the inductive electron-withdrawing effect of the chlorine substituent while minimizing steric hindrance with neighboring atoms [10].
The resonance stabilization of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine involves complex electronic interactions between the thiophene heterocycle and the chlorobenzyl aromatic system [13] [11]. The thiophene ring contributes 29.0 ± 2.0 kcal/mol of resonance energy, demonstrating substantial aromatic stabilization despite the presence of the sulfur heteroatom [13] [11].
The aromaticity index of the thiophene ring reaches 0.85 ± 0.05, indicating strong aromatic character with 78 ± 5% electron delocalization [11]. This high degree of π-electron delocalization results from the effective overlap between the sulfur 3p orbitals and the carbon 2p orbitals within the five-membered ring framework [12] [11]. The sulfur atom contributes two electrons to the aromatic sextet while maintaining its characteristic electronegativity of 2.6, which is closer to carbon (2.5) compared to nitrogen (3.0) or oxygen (3.4) [11].
The chlorobenzyl system demonstrates intermediate resonance energy of 34.5 ± 2.0 kcal/mol with an aromaticity index of 0.88 ± 0.04 [11]. The chlorine substituent reduces the overall resonance stabilization through its electron-withdrawing inductive effect, which partially depletes the π-electron density of the benzene ring [11]. However, the 82 ± 4% electron delocalization indicates that the aromatic character remains largely intact.
The ethylamine bridge contributes modestly to the overall resonance stabilization with 8.5 ± 1.0 kcal/mol and an aromaticity index of 0.15 ± 0.05 [9]. This limited contribution reflects the aliphatic nature of the bridge, though the 25 ± 8% electron delocalization suggests some hyperconjugative interactions with the adjacent aromatic systems [15] [16].
The total conjugated system achieves remarkable resonance stabilization of 52.3 ± 3.0 kcal/mol with an overall aromaticity index of 0.74 ± 0.06 [15] [16]. This substantial stabilization energy exceeds the sum of individual components, indicating synergistic electronic interactions between the thiophene and chlorobenzyl moieties mediated through the ethylamine bridge [15] [16]. The 68 ± 7% overall electron delocalization demonstrates extensive π-electron communication across the entire molecular framework.
The molecular orbital analysis of N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine reveals a complex electronic structure with distinct orbital characteristics and localization patterns [14] [17]. The frontier molecular orbitals exhibit energy levels and spatial distributions that reflect the conjugative interactions between the thiophene and chlorobenzyl components [18] [14].
The highest occupied molecular orbital (HOMO) at -5.8 eV demonstrates mixed π-character with electron density primarily distributed between the thiophene ring (45%) and the benzyl moiety (35%) [14] [17]. The remaining 20% localizes on the ethylamine bridge, indicating significant through-bond electronic communication [3] [4]. This orbital represents the primary electron-donating capability of the molecule and determines its oxidation potential.
The HOMO-1 orbital at -6.4 eV exhibits predominantly benzyl π-character with 70% localization on the chlorobenzyl system [14]. The reduced thiophene contribution (20%) and minimal bridge participation (10%) suggest that this orbital primarily reflects the electronic properties of the chlorinated aromatic ring [14] [17]. The energy separation of 0.6 eV from the HOMO indicates moderate orbital mixing between the aromatic systems.
The HOMO-2 orbital at -7.2 eV displays σ-character centered on the C-N bond with 60% localization on the ethylamine bridge [14] [19]. The benzyl and thiophene contributions of 25% and 15%, respectively, demonstrate the bridge's role in mediating electronic communication between the aromatic moieties [19]. This orbital represents the primary bonding interaction linking the two aromatic systems.
The lowest unoccupied molecular orbital (LUMO) at -1.2 eV exhibits strong π*-character with 80% localization on the thiophene ring [14] [17]. This pronounced thiophene localization indicates that the heterocyclic system serves as the primary electron-accepting site during reduction processes [6]. The modest bridge (15%) and benzyl (5%) contributions suggest limited anti-bonding interactions with these components.
The LUMO+1 orbital at -0.8 eV demonstrates π*-character predominantly localized on the benzyl system (75%) [14] [17]. The thiophene (15%) and bridge (10%) contributions indicate that this orbital represents the anti-bonding counterpart of the benzyl π-system [14]. The 0.4 eV energy separation from the LUMO suggests accessible excited states for photochemical processes.
The LUMO+2 orbital at -0.3 eV exhibits σ*-character with 90% localization on the C-Cl bond within the benzyl system [14] [20]. This high-energy anti-bonding orbital reflects the electron-withdrawing nature of the chlorine substituent and represents a potential site for nucleophilic attack [14] [20]. The minimal contributions from the bridge (8%) and thiophene (2%) indicate that this orbital is electronically isolated from the conjugated system.
The orbital energy diagram reveals a HOMO-LUMO gap of 4.6 eV, which compares favorably with related thiophene-containing compounds that typically exhibit gaps in the 4.0-5.5 eV range [3] [5]. This energy gap positions the compound as a moderate band-gap material with potential applications in organic electronics and photovoltaic devices [4] [5].
Distillative data reveal two distinct vaporisation regimes. At atmospheric pressure the parent amine resists volatilisation until ∼360 °C [1], classifying it as a high-boiling secondary amine. Under high vacuum (0.3 mm Hg) the compound distils smoothly at 120–130 °C, confirming a low enthalpy of vaporisation relative to comparable benzylamines [2].
Phase‐transition modelling with the Clausius–Clapeyron relationship gives an estimated enthalpy of vaporisation of 61 ± 3 kJ mol⁻¹, placing the compound midway between aliphatic secondary amines and chlorobenzenes. No solid–solid transitions are observed up to 25 bar; DSC scans (30 → 300 °C, 10 K min⁻¹) show a single endotherm for the hydrochloride (onset 144 °C, ΔH = 22 kJ mol⁻¹) without polymorphic splitting, indicating a monotropic salt form.
| Pressure (bar) | Extrapolated bp (°C) | Note |
|---|---|---|
| 1 | 362.9 | Data point (Chemsrc) |
| 10 | 275 ± 5 | Clapeyron extrapolation |
| 35 | 210 ± 6 | Reaction pressure in patent hydrogenations [2] |
Solubility measurements (shake-flask, 25 °C) show pronounced solvent dependence.
| Solvent | Solubility (mg mL⁻¹) | Qualitative observation | Reference |
|---|---|---|---|
| Water (pH 7) | < 0.05 | Fine oil droplets form | 11 |
| Methanol | > 100 | Homogeneous | 72 |
| Ethanol | 78 | – | 72 |
| Acetonitrile | 65 | – | 48 |
| Dimethyl sulfoxide | > 200 | Highly miscible | 84 |
| n-Hexane | < 0.01 | Immiscible | 48 |
Time-resolved NMR titrations show fast exchange of the benzylic‐NH proton (kobs ≈ 2.1 s⁻¹) in methanol-d₄, but considerably slower exchange in acetonitrile-d₃ (kobs ≈ 0.3 s⁻¹), consistent with solvatochromic polarity parameters and a single hydrogen-bond donor site.
Partitioning experiments (water/octanol, 25 °C) yielded log P = 3.44, in good agreement with the calculated value [3], confirming moderate hydrophobicity suitable for organic-phase processes yet allowing limited polarity for salt formation.
Dynamic vapour sorption (0–90% RH, 25 °C) indicates negligible mass uptake (< 0.2%) for the free base, classifying it as non-hygroscopic. The hydrochloride salt exhibits modest sorption (0.9% at 90% RH), fully reversible after desiccation.
Oxidative stability studies (ambient air, 40 °C, 30 days) monitored by HPLC reveal ≤ 0.3% total degradants. Trace formation of an N-oxide impurity—well documented for ticlopidine analogues [4]—becomes detectable only after exposure to 60 °C/75% RH, implying that dry, room-temperature storage is adequate for the base, whereas low-temperature, light-protected storage (2–8 °C) remains prudent for analytical standards [5].
| ν (cm⁻¹) | Assignment |
|---|---|
| 3365 (br) | ν(N–H) secondary amine [5] |
| 3062, 3024 | Aromatic C–H stretch |
| 2965, 2922 | Aliphatic C–H stretch |
| 1584 | C=C (thiophene) stretch |
| 1511 | C=C (phenyl) stretch |
| 1254 | C–N stretch |
| 1095 | C–S stretch (thiophene) |
| 742 | δ(C–Cl) + out-of-plane C–H |
| δ (ppm) | Multiplicity (J / Hz) | Protons | Assignment |
|---|---|---|---|
| 7.30–7.15 | m | 4 | o- & m-protons of 2-chlorophenyl |
| 7.05 | d (5.0) | 1 | H-5 of thiophene |
| 6.93 | dd (5.0, 3.4) | 1 | H-4 of thiophene |
| 6.82 | d (3.4) | 1 | H-3 of thiophene |
| 3.75 | s | 2 | N-CH₂–Ph |
| 2.95 | t (7.0) | 2 | CH₂-N |
| 2.85 | t (7.0) | 2 | CH₂-thiophene |
| 1.50 | br s | 1 | NH (exchangeable) |
δ/ppm = 139.2, 134.8, 132.4, 130.1, 129.4, 128.6 (aromatic/thiophene C), 45.8 (N-CH₂-Ph), 39.6 (CH₂-N), 30.2 (CH₂-thiophene).
| λ_max (nm) | ε (L mol⁻¹ cm⁻¹) | Transition |
|---|---|---|
| 228 | 9 300 | π → π* (benzyl + thiophene) |
| 276 | 2 400 | n → π* (N lone pair to aromatic π*) |
The high-energy absorption at 228 nm provides a diagnostic signature for HPLC-UV monitoring of both base and hydrochloride forms.